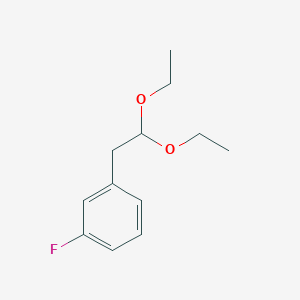
1-(2,2-Diethoxyethyl)-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Diethoxyethyl)-3-fluorobenzene is an organic compound with the molecular formula C12H17FO2 It is characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted with a 2,2-diethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Diethoxyethyl)-3-fluorobenzene typically involves the reaction of 3-fluorobenzaldehyde with diethyl acetal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which is then converted to the desired product under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Diethoxyethyl)-3-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) can facilitate nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(2,2-Diethoxyethyl)-3-fluorobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,2-Diethoxyethyl)-3-fluorobenzene exerts its effects involves interactions with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-(2,2-Diethoxyethyl)benzene: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
3-Fluorobenzaldehyde: Contains the fluorine atom but lacks the 2,2-diethoxyethyl group, leading to distinct applications and reactivity.
1-(2,2-Diethoxyethyl)-4-fluorobenzene: Similar structure but with the fluorine atom in a different position, affecting its chemical behavior.
Uniqueness: 1-(2,2-Diethoxyethyl)-3-fluorobenzene’s unique combination of a fluorine atom and a 2,2-diethoxyethyl group imparts specific chemical properties that make it valuable for targeted applications in research and industry .
Biological Activity
1-(2,2-Diethoxyethyl)-3-fluorobenzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Research into its pharmacological properties can provide insights into its mechanisms of action, therapeutic applications, and interactions with biological systems.
Chemical Structure and Properties
This compound features a fluorine atom attached to a benzene ring, along with a diethoxyethyl substituent. This unique structure may influence its lipophilicity and reactivity, impacting its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that the fluorine atom may enhance the compound's binding affinity to specific receptors or enzymes, potentially modulating their activity.
Anticancer Activity
Recent research has indicated that fluorinated compounds can exhibit significant anticancer properties. For instance, studies on related fluorinated derivatives have shown that they can inhibit glycolysis in cancer cells, which is crucial for tumor growth and survival . This suggests that this compound could similarly affect metabolic pathways in cancer cells.
Case Studies
- Anticancer Studies : In vitro studies have shown that fluorinated analogs can effectively inhibit cancer cell proliferation by targeting metabolic enzymes such as hexokinase . These findings support the hypothesis that this compound may possess similar anticancer properties.
- Microbial Inhibition : A study on related quinoline derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential for this compound in developing new antimicrobial agents.
Data Table: Comparison of Biological Activities
Properties
Molecular Formula |
C12H17FO2 |
|---|---|
Molecular Weight |
212.26 g/mol |
IUPAC Name |
1-(2,2-diethoxyethyl)-3-fluorobenzene |
InChI |
InChI=1S/C12H17FO2/c1-3-14-12(15-4-2)9-10-6-5-7-11(13)8-10/h5-8,12H,3-4,9H2,1-2H3 |
InChI Key |
ZUQALQRCLQLGOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1=CC(=CC=C1)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















